2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate
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Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate is an organic compound that features both fluorine and chlorine substituents on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates, 2,4-difluorobenzylamine and 2,4-dichlorobenzoic acid. The final product is obtained through a condensation reaction between these intermediates under controlled conditions.
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Preparation of 2,4-Difluorobenzylamine
Starting Material: 2,4-Difluorobenzonitrile
Reaction: Reduction using hydrogen gas in the presence of a palladium catalyst.
Conditions: Room temperature and atmospheric pressure.
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Preparation of 2,4-Dichlorobenzoic Acid
Starting Material: 2,4-Dichlorotoluene
Reaction: Oxidation using potassium permanganate.
Conditions: Heated under reflux.
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Condensation Reaction
Reagents: 2,4-Difluorobenzylamine and 2,4-Dichlorobenzoic acid.
Catalyst: Dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogen gas (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Reduction: 2-((2,4-Difluorobenzyl)amino)-2-hydroxyethyl 2,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.
2,4-Dichlorobenzoic Acid: Another precursor used in the synthesis.
2,4-Dichlorobenzyl Alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate is unique due to the presence of both fluorine and chlorine substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and potential efficacy in various applications compared to its analogs.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F2NO3/c17-10-2-4-12(13(18)5-10)16(23)24-8-15(22)21-7-9-1-3-11(19)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWFEQJFNTUSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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